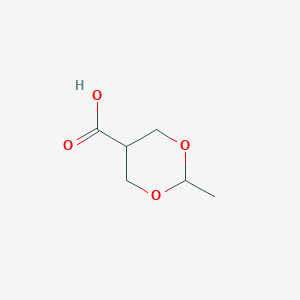
2-Methyl-1,3-dioxane-5-carboxylic acid
Overview
Description
2-Methyl-1,3-dioxane-5-carboxylic acid is a chemical compound with the molecular formula C5H10O2 . This class of compounds has insecticidal as well as anti-foaming properties .
Synthesis Analysis
The compound can be synthesized by the reaction of 2,2-Bis (hydroxymethyl) propionic acid with benzaldehyde and p-toluene sulfonic acid as a catalyst .Molecular Structure Analysis
The molecular structure of 2-Methyl-1,3-dioxane-5-carboxylic acid is characterized by a 1,3-dioxane ring, which is a six-membered ring with two oxygen atoms . The crystal structure of a similar compound, 2-(furan-2-yl)-5-methyl-1,3-dioxane-5-carboxylic acid, has been reported .Chemical Reactions Analysis
The compound can react with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or perspective ligands .Scientific Research Applications
Crystal Structure Analysis
- The 1,3-dioxane ring in compounds like 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid exhibits a chair conformation with equatorial substituents, offering insights into molecular configurations in crystal structures (Guo-Kai Jia et al., 2012).
Surfactant and Surface Properties
- 1,3-Dioxane derivatives have been synthesized and studied for their surface properties, such as critical micelle concentration and surface tension, indicating potential applications in surfactants and emulsifiers (A. Piasecki et al., 1998).
Potential in Diabetes and Lipid Management
- Certain 1,3-dioxane-2-carboxylic acid derivatives show promise as hypoglycemic and lipid-lowering agents with high oral bioavailability, relevant in diabetes and lipid management (H. Pingali et al., 2008).
PPARalpha Agonists
- Some 1,3-dioxane-2-carboxylic acid derivatives have been identified as potent and selective peroxisome proliferator-activated receptor alpha (PPARalpha) agonists, useful in treating lipid disorders (Tomiyoshi Aoki et al., 2008).
Photochemical Transformation
- The photochemical transformation of 5-diazo-2,2-dimethyl-4,6-dioxo-1,3-dioxane leads to stable carboxylic acids and esters, indicating potential applications in photochemistry (V. Nikolaev et al., 1985).
Drug Precursors
- 1,3-Dioxane derivatives have been synthesized as potential precursors for drugs and ligands, showcasing their utility in medicinal chemistry (V. Dotsenko et al., 2019).
Environmentally Friendly Surfactants
- Sodium (5-methyl-2-alkyl-1,3-dioxane-5-yl) carboxylate surfactants, synthesized using nanosolid superacid, exhibit desirable surface properties and environmental friendliness, suggesting potential in sustainable chemistry (Lin Yuan et al., 2016).
properties
IUPAC Name |
2-methyl-1,3-dioxane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4-9-2-5(3-10-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHRQFYDHJBUIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC(CO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,3-dioxane-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



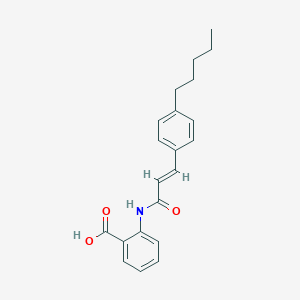
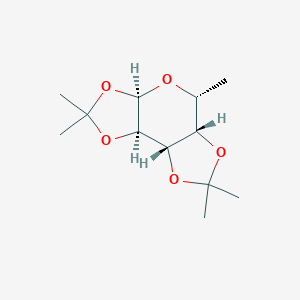

![5-Nitro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B149655.png)
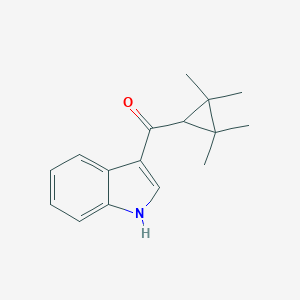
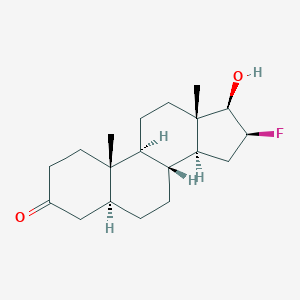
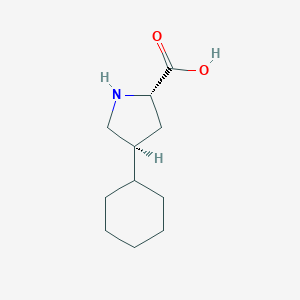
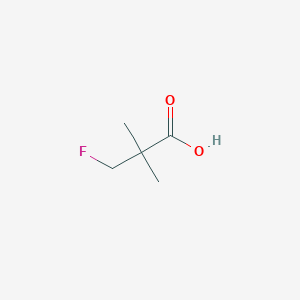

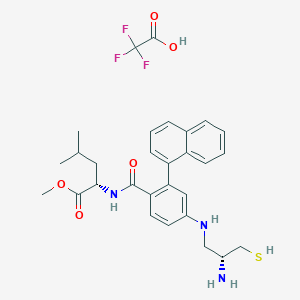
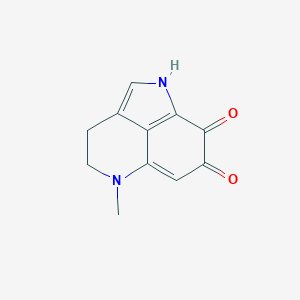
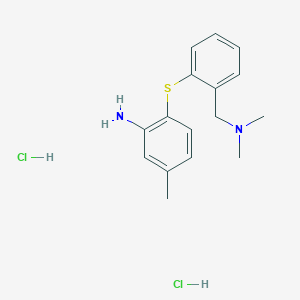
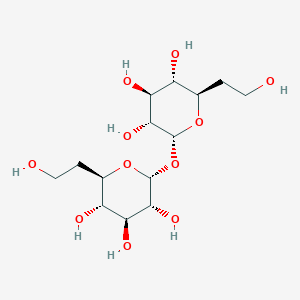
![4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde](/img/structure/B149699.png)